![molecular formula C19H20N2O3 B2892822 1-Allyl-2-(3,4,5-trimethoxy-phenyl)-1H-benzoimidazole CAS No. 615281-66-8](/img/structure/B2892822.png)
1-Allyl-2-(3,4,5-trimethoxy-phenyl)-1H-benzoimidazole
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Description
1-Allyl-2-(3,4,5-trimethoxy-phenyl)-1H-benzoimidazole (ATPB) is a synthetic compound that belongs to the family of benzimidazole derivatives. ATPB has been extensively studied for its potential applications in the field of medicinal chemistry due to its unique chemical structure and biological activities.
Scientific Research Applications
Antimicrobial and Antibacterial Properties
A study by Roth et al. (1989) on a related series of compounds, including 1-allyl-2-(3,4,5-trimethoxy-phenyl)-1H-benzoimidazole, demonstrated high in vitro antibacterial activity against specific anaerobic organisms, comparable or superior to metronidazole. These findings highlight the compound's potential in developing new antibacterial agents, particularly against anaerobic pathogens (Roth et al., 1989).
Catalytic Applications
Sharma et al. (2014) synthesized complexes involving benzimidazole derivatives, demonstrating their efficacy in transfer hydrogenation reactions. This research points to the compound's utility in catalytic processes, particularly in hydrogen source activation and transfer hydrogenation, indicating its versatility in synthetic chemistry applications (Sharma et al., 2014).
properties
IUPAC Name |
1-prop-2-enyl-2-(3,4,5-trimethoxyphenyl)benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-5-10-21-15-9-7-6-8-14(15)20-19(21)13-11-16(22-2)18(24-4)17(12-13)23-3/h5-9,11-12H,1,10H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWZLJHFMIZPCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=CC=CC=C3N2CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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